REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[NH:14]([CH2:16]C(O)=O)[CH3:15]>CS(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:9])[CH2:15][N:14]([CH3:16])[C:7](=[O:8])[C:6]=2[CH:13]=1
|
Name
|
|
Quantity
|
39.5 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
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Name
|
|
Quantity
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14.5 g
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Type
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reactant
|
Smiles
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N(C)CC(=O)O
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
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ice water
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Quantity
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900 mL
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Type
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reactant
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Smiles
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|
Type
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CUSTOM
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Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated to 100°
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Type
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STIRRING
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Details
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After completion of the gas evolution, the mixture is stirred at 100° for a further 30 minutes
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Duration
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30 min
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Type
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FILTRATION
|
Details
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The precipitated crystals are filtered off under suction
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Type
|
WASH
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Details
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washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried at 50° in vacuo over phosphorus pentoxide
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C(N(CC(N2)=O)C)=O)C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |